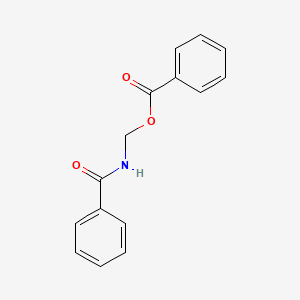
Benzamidomethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidomethyl benzoate is an organic compound that belongs to the class of benzamidomethyl derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes. This compound is particularly notable for its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamidomethyl benzoate can be synthesized through the benzamidomethylation of benzoic acid derivatives. One common method involves the reaction of benzoic acid with (benzamidomethyl)triethylammonium chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aqueous medium at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzamidomethyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzamidomethyl benzoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzamidomethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxylamine, sodium azide, and potassium cyanide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include benzamidomethyl benzoic acids, benzamidomethyl alcohols, and various substituted benzamidomethyl derivatives.
Scientific Research Applications
Benzamidomethyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Mechanism of Action
The mechanism of action of benzamidomethyl benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzamidomethyl benzoate can be compared with other similar compounds, such as methyl 4-(benzoylamino)methoxybenzoate and (benzoylamino)methyl 4-hydroxybenzoate . These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique in its ability to undergo a wide range of chemical reactions and its versatility in various applications.
List of Similar Compounds
- Methyl 4-(benzoylamino)methoxybenzoate
- (Benzoylamino)methyl 4-hydroxybenzoate
Properties
CAS No. |
61652-83-3 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
benzamidomethyl benzoate |
InChI |
InChI=1S/C15H13NO3/c17-14(12-7-3-1-4-8-12)16-11-19-15(18)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) |
InChI Key |
SGHPVLURSRKPOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















